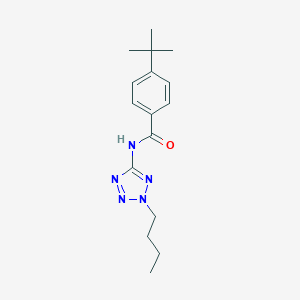

4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide, also known as TAK-242, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide involves the inhibition of TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are responsible for the pathogenesis of various diseases.

Biochemical and Physiological Effects:

4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the improvement of intestinal barrier function, the reduction of tumor growth and metastasis, and the inhibition of viral replication. 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide has also been demonstrated to have a good safety profile, with no significant adverse effects observed in preclinical and clinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide in lab experiments include its specificity for TLR4 signaling pathway inhibition, its good safety profile, and its potential therapeutic applications in various diseases. However, the limitations of using 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide in lab experiments include its low solubility in water, its high cost, and the need for further studies to determine its optimal dosage and administration route.

Direcciones Futuras

The future directions of 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide research include the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases, cardiovascular diseases, and autoimmune diseases. The development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties are also areas of interest. Additionally, the combination of 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide with other therapies, such as immunotherapy and gene therapy, may enhance its therapeutic efficacy and expand its clinical applications.

Conclusion:

In conclusion, 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of TLR4 signaling pathway, which leads to the suppression of pro-inflammatory cytokine production. 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide has various biochemical and physiological effects and a good safety profile. However, further studies are needed to determine its optimal dosage and administration route and to investigate its potential therapeutic applications in other diseases.

Métodos De Síntesis

The synthesis of 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide involves a multi-step process that includes the condensation of 4-tert-butylbenzaldehyde with 2-butyl-2H-tetrazol-5-amine, followed by the reaction with acetic anhydride and hydrochloric acid. The final product is obtained after purification through column chromatography. The yield of 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide is around 20%, and the purity is greater than 99%.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammatory bowel disease, cancer, and viral infections. In sepsis, 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response. In inflammatory bowel disease, 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been demonstrated to reduce inflammation and improve intestinal barrier function. In cancer, 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been investigated as a potential adjuvant therapy to enhance the effectiveness of chemotherapy and radiotherapy. In viral infections, 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the replication of various viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.

Propiedades

Fórmula molecular |

C16H23N5O |

|---|---|

Peso molecular |

301.39 g/mol |

Nombre IUPAC |

4-tert-butyl-N-(2-butyltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C16H23N5O/c1-5-6-11-21-19-15(18-20-21)17-14(22)12-7-9-13(10-8-12)16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19,22) |

Clave InChI |

XJGQTMMVSMTOOP-UHFFFAOYSA-N |

SMILES |

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

SMILES canónico |

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)

![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)

![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide](/img/structure/B244339.png)

![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)

![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)

![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)